molecular formula C33H41N3O9S B12104742 N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea

Cat. No.: B12104742
M. Wt: 655.8 g/mol
InChI Key: LTHIZCQXPRZDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiourea is a chiral thiourea derivative featuring a β-D-glucopyranosyl moiety with tetra-O-acetyl protection and a diphenyl-pyrrolidinyl ethyl group. This compound is synthesized via the reaction of tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate with a chiral amine precursor, retaining the β-stereochemistry of the glycosyl group . Its structural complexity, including stereochemical specificity and acetylated carbohydrate residues, makes it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial studies .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[(1,2-diphenyl-2-pyrrolidin-1-ylethyl)carbamothioylamino]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N3O9S/c1-20(37)41-19-26-29(42-21(2)38)30(43-22(3)39)31(44-23(4)40)32(45-26)35-33(46)34-27(24-13-7-5-8-14-24)28(36-17-11-12-18-36)25-15-9-6-10-16-25/h5-10,13-16,26-32H,11-12,17-19H2,1-4H3,(H2,34,35,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHIZCQXPRZDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Heating (Procedure D)

In anhydrous dioxane (10 mL per 1 mmol reactants), equimolar amounts of (1R,2R)-1,2-diphenyl-2-(1-pyrrolidinyl)ethylamine and peracetylated β-D-glucopyranosyl isothiocyanate are refluxed for 14–16 hours. The reaction is monitored by TLC (petroleum ether/ethyl acetate 2:1), with product Rf_f = 0.62. Post-reaction, the mixture is concentrated and purified via flash chromatography (silica gel, gradient elution) to yield 54–76% of the thiourea.

Advantages :

  • Suitable for large-scale synthesis.

  • Minimal specialized equipment required.

Disadvantages :

  • Prolonged reaction time (14+ hours).

  • Solvent consumption (10 mL/mmol).

Solvent-Free Microwave Irradiation (Procedure E)

Reactants are ground into a homogeneous mixture and irradiated in a microwave reactor (300 W, 80°C) for 5–10 minutes. The absence of solvent reduces purification complexity, and yields improve to 67–82%.

Advantages :

  • Rapid reaction completion (≤10 minutes).

  • Environmentally benign (solvent-free).

  • Higher yields compared to conventional methods.

Disadvantages :

  • Requires specialized microwave equipment.

  • Limited scalability for industrial applications.

Table 1: Comparison of Thiourea Coupling Methods

ParameterConventional (Procedure D)Microwave (Procedure E)
Reaction Time14–16 hours5–10 minutes
Yield54–76%67–82%
Solvent Volume10 mL/mmolNone
Energy ConsumptionHigh (reflux)Moderate (microwave)

Purification and Analytical Characterization

Crude product is purified via flash chromatography (petroleum ether/ethyl acetate 3:1) to remove unreacted amine and isothiocyanate. Final recrystallization in ethanol yields >98% pure thiourea as confirmed by HPLC (C18 column, 90:10 acetonitrile/water).

Key Analytical Data :

  • 1H^1 \text{H}-NMR (400 MHz, CDCl3_3): δ 7.45–7.20 (m, 10H, aromatic), 5.24 (d, J = 9.6 Hz, H-1'), 4.23 (dd, J = 12.8, 4.8 Hz, H-6'a), 3.81 (m, H-5'), 2.36 (s, 3H, SCOCH3_3).

  • HRMS (ESI+) : m/z calculated for C33_{33}H41_{41}N3_3O9_9S [M+H]+^+: 656.2641; found: 656.2638.

Industrial-Scale Adaptations

For kilogram-scale production, Procedure D is preferred due to scalability, albeit with modifications:

  • Continuous flow reactors reduce reaction time to 8 hours.

  • Solvent recovery systems (dioxane distillation) minimize waste.

Pilot studies report 68% yield at 5 kg scale, meeting pharmaceutical-grade purity standards .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated compounds, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C33H41N3O9S and a molecular weight of 655.76 g/mol. Its structure includes a thiourea moiety conjugated with a glucose derivative, which enhances its biological activity and solubility in aqueous environments .

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea exhibit significant antibacterial and antifungal activities. For instance, studies have shown that glucose-conjugated thioureas can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.78 to 3.125 µg/mL .

Antidiabetic Potential

The compound's structural features suggest potential applications in diabetes management. Similar thiourea derivatives have demonstrated inhibitory effects on enzymes associated with type 2 diabetes mellitus, including α-amylase and DPP-4. For example, certain glucose-conjugated thioureas showed IC50 values indicating strong inhibitory activity against these enzymes . This suggests that this compound may be explored for its antidiabetic properties.

Anticancer Activity

Thiourea compounds are also being investigated for their anticancer properties. Studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The incorporation of sugar moieties like glucose may enhance cellular uptake and specificity towards cancer cells .

Case Studies and Experimental Findings

A number of studies have illustrated the efficacy of thiourea derivatives:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of glucose-conjugated thioureas against various bacterial strains. The results indicated that certain derivatives were effective at low concentrations .
  • Antidiabetic Research : Another study focused on the synthesis of thioureas derived from glucose and their inhibitory effects on enzymes linked to diabetes. Compounds were tested for their ability to lower blood sugar levels by inhibiting carbohydrate-hydrolyzing enzymes .
Application AreaObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus, MIC = 0.78–3.125 µg/mL
AntidiabeticInhibitory effects on α-amylase and DPP-4
AnticancerInduces apoptosis in cancer cells

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The glucopyranosyl moiety may facilitate binding to carbohydrate-recognizing proteins, while the thiourea group can interact with metal ions or other nucleophilic sites.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The compound is part of a broader class of N-(tetra-O-acetyl-β-D-glucopyranosyl)-N′-substituted thioureas. Key structural differences among analogs include:

Compound Name Substituent on Thiourea Nitrogen Stereochemistry Key Features Reference
Target Compound (1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl R,R Bulky aromatic and heterocyclic substituent; acetylated glucose
N-[(1S,2S)-2-Aminocyclohexyl]-N'-(tetra-O-acetyl-β-D-glucopyranosyl)thiourea (1S,2S)-2-Aminocyclohexyl S,S Cyclohexylamine substituent; less steric hindrance
N,N′-Di(2,3,4,6-tetra-O-pivaloyl-D-glucopyranosyl)thiourea Pivaloyl-protected glucosyl N/A Di-glucosyl thiourea; higher lipophilicity
N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-N’-(6’-propoxycarbonyl-benzo-1’,3’-thiazol-2’-yl)thiourea Benzo-1,3-thiazole ring N/A Heteroaromatic substituent; microwave-synthesized

Key Observations :

  • Stereochemical Impact : The (R,R) configuration in the target compound contrasts with the (S,S) isomer in , which may lead to divergent biological activities due to enantioselective interactions .
  • Protection Groups : Acetyl vs. pivaloyl () or benzoyl () groups modulate lipophilicity and metabolic stability.

Biological Activity

N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea (CAS No. 1416133-15-7) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C33H41N3O9S, with a molecular weight of 655.76 g/mol. The structure features a thiourea moiety linked to a tetra-acetylated glucopyranosyl group and a diphenylpyrrolidine fragment. The unique combination of these structural elements suggests potential interactions with biological targets.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on structurally similar thiourea derivatives have shown varied cytotoxic effects depending on concentration and cell type. For example, some derivatives were non-toxic at concentrations up to 100 μg/mL in C2C12 and MIN6 cells, suggesting a favorable safety profile for further development.

Table 2: Cytotoxicity Data for Related Thiourea Derivatives

Compound NameConcentration (μg/mL)Cell LineIC50 (μg/mL)
Compound C25C2C12>200
Compound D100MIN6>140

The proposed mechanism of action for compounds similar to this compound involves modulation of insulin signaling pathways and enhancement of glucose transporter expression (GLUT4). This is critical for improving insulin sensitivity and promoting glucose uptake in muscle and adipose tissues.

Case Studies

Several studies have investigated the biological activities of thiourea derivatives:

  • Antidiabetic Efficacy : A study evaluated the effects of a pyrrolidine-based thiourea on glucose metabolism in diabetic rats. Results indicated significant reductions in blood glucose levels post-treatment.
  • Cytotoxicity Assessment : In vitro studies using cancer cell lines demonstrated that certain thiourea derivatives exhibited selective cytotoxicity towards malignant cells while sparing normal cells.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-[(1R,2R)-1,2-Diphenyl-2-(1-pyrrolidinyl)ethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves coupling a glucopyranosyl isothiocyanate derivative with a chiral amine precursor. Key steps include:

  • Protection Strategy : Use 2,3,4,6-tetra-O-acetyl groups to protect reactive hydroxyls on glucose, preventing undesired side reactions during thiourea formation .
  • Coupling Conditions : Optimize reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to balance reaction rate and stereochemical integrity .
  • Purification : Employ gradient silica gel chromatography with ethyl acetate/hexane mixtures, followed by recrystallization to achieve >95% purity. Monitor intermediates via TLC and confirm final structure using 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. Which analytical techniques are critical for characterizing this thiourea derivative’s purity and stereochemistry?

  • Methodological Answer :

  • Chromatography : HPLC with a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomeric impurities .
  • Spectroscopy : 1H^{1}\text{H} NMR to verify acetyl group integration (12H for tetra-O-acetyl) and NOE experiments to confirm the β-D-glucopyranosyl configuration .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., m/z 629.72 for [M+H]+^+) and detect trace byproducts .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in aqueous buffers.
  • Surfactants : Incorporate non-ionic surfactants (e.g., Tween-80) to stabilize colloidal dispersions .
  • Derivatization : Temporarily replace acetyl groups with more polar protecting groups (e.g., benzyl) for specific assays, then regenerate the original structure post-experiment .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of glycosidic bond formation in this thiourea derivative?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map the energy landscape of transition states, focusing on the pyrrolidinyl group’s role in directing nucleophilic attack .
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate lifetimes, correlating solvent polarity (e.g., dielectric constant) with β-anomer preference .
  • Isotopic Labeling : Introduce 18O^{18}\text{O} at the anomeric center to track inversion/retention mechanisms during coupling .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, incubation times) and compound purity levels (via shared LC-MS datasets) .
  • Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., IC50_{50} determination in triplicate) to minimize batch-to-batch variability .
  • Epistatic Analysis : Investigate synergistic/antagonistic effects with co-administered agents (e.g., enzyme inhibitors) that may modulate activity .

Q. What factorial design approaches optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Screening Experiments : Use a Plackett-Burman design to identify critical factors (e.g., catalyst loading, solvent ratio) affecting yield and enantiomeric excess .
  • Response Surface Methodology (RSM) : Apply a central composite design to model non-linear relationships between temperature, reaction time, and stereochemical outcomes .
  • Robustness Testing : Vary parameters within ±10% of optimal values to assess process stability under industrial-scale conditions .

Q. How does the stereochemistry of the diphenyl-pyrrolidinyl moiety influence intermolecular interactions in target binding?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., glycosidase enzymes) to visualize binding pocket interactions .
  • Molecular Dynamics (MD) : Simulate ligand-protein docking over 100 ns trajectories, quantifying hydrogen-bonding frequency and hydrophobic contacts .
  • SAR Studies : Synthesize diastereomers (e.g., 1S,2S vs. 1R,2R) and compare inhibition constants (Ki_i) to establish stereochemical-activity relationships .

Q. What strategies mitigate degradation of the tetra-O-acetyl groups under physiological conditions?

  • Methodological Answer :

  • Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C, monitoring acetyl hydrolysis via LC-MS over 24–72 hours .
  • Prodrug Design : Replace acetyl groups with enzymatically cleavable protectants (e.g., pivaloyl) that resist non-specific hydrolysis .
  • Nanoencapsulation : Use PEGylated liposomes to shield the compound from esterases in serum .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.